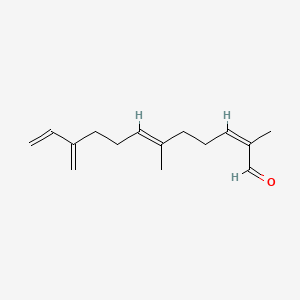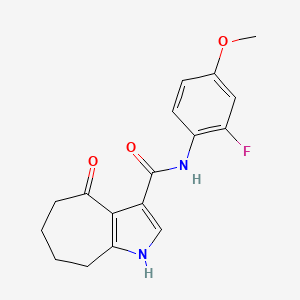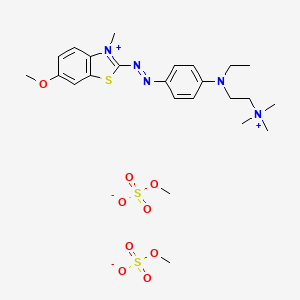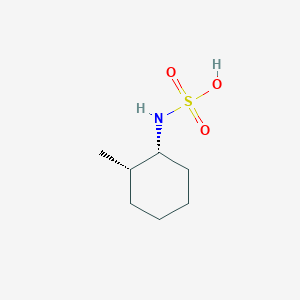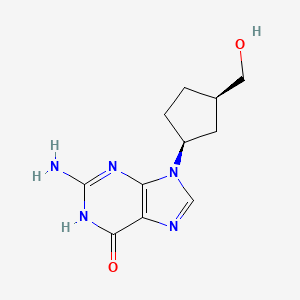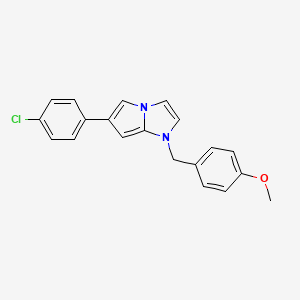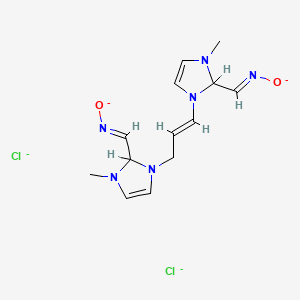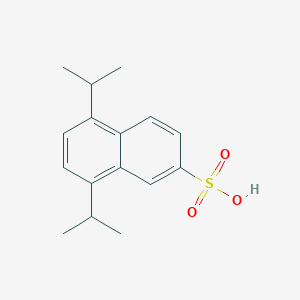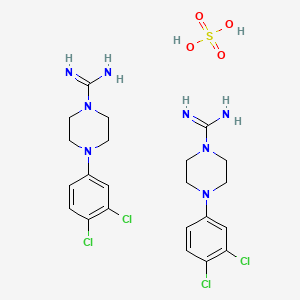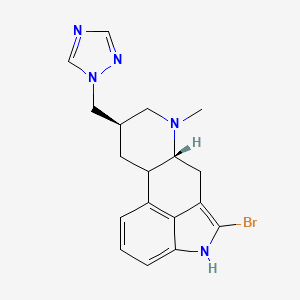
Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)- is a compound that belongs to the class of pyrrolidines, which are nitrogen-containing heterocyclic compounds Pyrrolidines are known for their versatility in medicinal chemistry and are often used as scaffolds for the development of biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)- typically involves the construction of the pyrrolidine ring followed by the introduction of the phenoxymethylphenylpropyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures can yield pyrrolidine . Subsequent functionalization steps introduce the phenoxymethylphenylpropyl group.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, with parameters such as temperature, pressure, and catalyst composition being optimized. The final product is typically purified through multistage purification processes, including distillation and crystallization .
化学反応の分析
Types of Reactions
Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenoxymethylphenylpropyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
作用機序
The mechanism of action of Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Pyrrole: Another nitrogen-containing heterocycle with different chemical properties and applications.
Pyrrolizidine: Contains two fused pyrrolidine rings and is known for its biological activity.
Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group at the second position.
Uniqueness
Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
102239-24-7 |
|---|---|
分子式 |
C20H25NO |
分子量 |
295.4 g/mol |
IUPAC名 |
1-[3-[4-(phenoxymethyl)phenyl]propyl]pyrrolidine |
InChI |
InChI=1S/C20H25NO/c1-2-8-20(9-3-1)22-17-19-12-10-18(11-13-19)7-6-16-21-14-4-5-15-21/h1-3,8-13H,4-7,14-17H2 |
InChIキー |
MZQJOAYHADUEEB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


